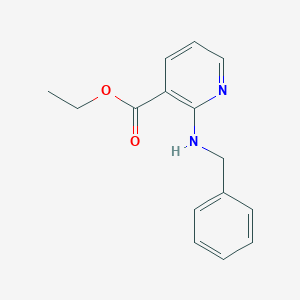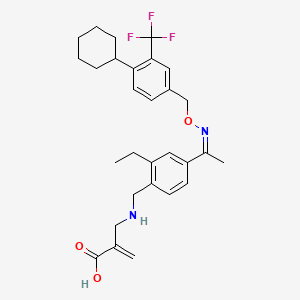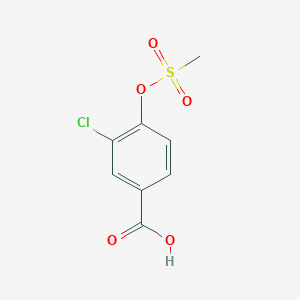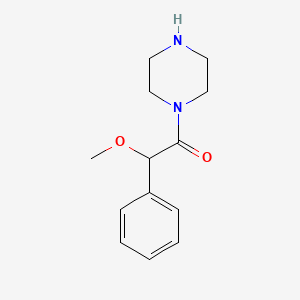![molecular formula C13H13NO3 B13867560 Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate](/img/structure/B13867560.png)
Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes a tetrahydropyrano ring fused to an indole core, making it a subject of interest in synthetic organic chemistry and medicinal research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate typically involves the magnesiation of 1-(phenylsulfonyl)indole followed by treatment with allylbromide. The product is then converted into [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol, which upon exposure to mercury(II) acetate and sodium borohydride, affords the desired tetrahydropyrano[4,3-b]indole .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indoles .
Scientific Research Applications
Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Its derivatives may be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit cell proliferation by arresting the cell cycle at the G0/G1 phase, inducing apoptosis through disruption of mitochondrial membrane potential, accumulation of reactive oxygen species, and activation of the caspase cascade . The compound significantly inhibits regulators of the PI3K/AKT/mTOR pathway, suggesting its involvement in apoptosis .
Comparison with Similar Compounds
1,3,4,9-tetrahydropyrano[3,4-b]indoles: These compounds share a similar core structure but differ in the position and nature of substituents.
2- and 3-aryl indoles: These compounds have aryl groups attached to the indole ring, offering different chemical and biological properties.
Benzofuro[3,2-b]indoles: These compounds feature a fused benzofuran ring, providing unique reactivity and applications.
Uniqueness: Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological pathways and its potential therapeutic applications make it a valuable compound for further research .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-16-13(15)8-2-3-11-9(6-8)10-7-17-5-4-12(10)14-11/h2-3,6,14H,4-5,7H2,1H3 |
InChI Key |
RDGRBBXUGFUPIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2COCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


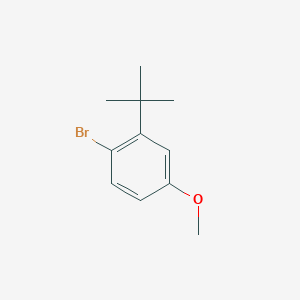
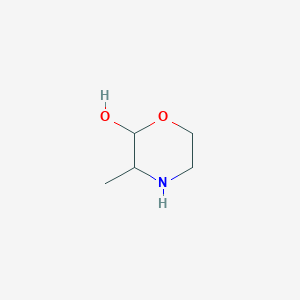
![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)
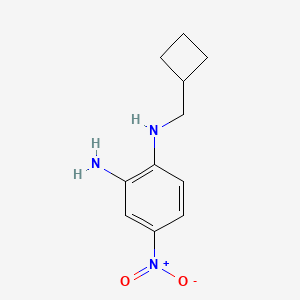
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)
![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)

